molecular formula C7H16NO3P B1657954 Diethyl(2-methylaziridin-1-yl)phosphonate CAS No. 5890-78-8

Diethyl(2-methylaziridin-1-yl)phosphonate

Cat. No. B1657954
CAS RN: 5890-78-8
M. Wt: 193.18 g/mol
InChI Key: OJIVQDIJUPTQTI-UHFFFAOYSA-N
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Patent
US09321794B2

Procedure details

A 12 L 4-neck flask fitted with an overhead mechanical stirrer, temperature probe and 1 L pressure equalizing addition funnel was charged with 2-methylaziridine (300 g, 5.25 mol purchased from Menadiona SL of Barcelona, Spain), triethylamine (880 mL, 6.3 mol) and dichloromethane (3.0 L). The stirred solution was cooled to 5° C. and diethoxyphosphoryl chloride (804 mL, 5.51 mol) was added over 2.5 hours while maintain the internal temperature below 15° C. The reaction was then stirred for 18 hours, at which point the reaction was complete reaction was complete by TLC analysis (silica gel plate, 93:6:1 dichloromethane/MeOH/NH4OH and 6/3/1 CHCl3/MeOH/NH4OH; KMnO4 stain). Water (3 L) was charged and the biphasic mixture was stirred for 20 minutes. The layers were separated and the organic layer was concentrated under reduced pressure. The remaining yellow oil was clarified by filtration. The filtrate (1028 g) was purified by short path vacuum distillation at 66-67° C., 1.0 mm Hg. to afford 2a as a colorless liquid (864.8 g, 85% yield, 99.0% GC purity). 1H NMR (300 MHz, CDCl3) δ 4.15 (dq, J=8.0, 7.1 Hz, 4H), 2.64-2.45 (m, 1H), 2.33 (ddd, J=17.9, 5.9, 1.3 Hz, 1H), 1.91-1.81 (m, 1H), 1.34 (dt, J=7.1, 0.9 Hz, 6H), 1.28 (dd, J=5.4, 1.4 Hz, 3H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
880 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
804 mL
Type
reactant
Reaction Step Two
Name
dichloromethane MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CHCl3 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 L
Type
solvent
Reaction Step Six
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:4][NH:3]1.C(N(CC)CC)C.[CH2:12]([O:14][P:15](Cl)([O:17][CH2:18][CH3:19])=[O:16])[CH3:13].ClCCl.CO.[NH4+].[OH-].C(Cl)(Cl)Cl.CO.[NH4+].[OH-].[O-][Mn](=O)(=O)=O.[K+]>O.ClCCl>[CH3:1][CH:2]1[CH2:4][N:3]1[P:15](=[O:16])([O:17][CH2:18][CH3:19])[O:14][CH2:12][CH3:13] |f:3.4.5.6,7.8.9.10,11.12|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
CC1NC1
Name
Quantity
880 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
804 mL
Type
reactant
Smiles
C(C)OP(=O)(OCC)Cl
Step Three
Name
dichloromethane MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO.[NH4+].[OH-]
Step Four
Name
CHCl3 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO.[NH4+].[OH-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Six
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred for 18 hours, at which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 L 4-neck flask fitted with an overhead mechanical stirrer
ADDITION
Type
ADDITION
Details
addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
while maintain the internal temperature below 15° C
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
the biphasic mixture was stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The remaining yellow oil was clarified by filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate (1028 g) was purified by short path vacuum distillation at 66-67° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1N(C1)P(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 864.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09321794B2

Procedure details

A 12 L 4-neck flask fitted with an overhead mechanical stirrer, temperature probe and 1 L pressure equalizing addition funnel was charged with 2-methylaziridine (300 g, 5.25 mol purchased from Menadiona SL of Barcelona, Spain), triethylamine (880 mL, 6.3 mol) and dichloromethane (3.0 L). The stirred solution was cooled to 5° C. and diethoxyphosphoryl chloride (804 mL, 5.51 mol) was added over 2.5 hours while maintain the internal temperature below 15° C. The reaction was then stirred for 18 hours, at which point the reaction was complete reaction was complete by TLC analysis (silica gel plate, 93:6:1 dichloromethane/MeOH/NH4OH and 6/3/1 CHCl3/MeOH/NH4OH; KMnO4 stain). Water (3 L) was charged and the biphasic mixture was stirred for 20 minutes. The layers were separated and the organic layer was concentrated under reduced pressure. The remaining yellow oil was clarified by filtration. The filtrate (1028 g) was purified by short path vacuum distillation at 66-67° C., 1.0 mm Hg. to afford 2a as a colorless liquid (864.8 g, 85% yield, 99.0% GC purity). 1H NMR (300 MHz, CDCl3) δ 4.15 (dq, J=8.0, 7.1 Hz, 4H), 2.64-2.45 (m, 1H), 2.33 (ddd, J=17.9, 5.9, 1.3 Hz, 1H), 1.91-1.81 (m, 1H), 1.34 (dt, J=7.1, 0.9 Hz, 6H), 1.28 (dd, J=5.4, 1.4 Hz, 3H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
880 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
804 mL
Type
reactant
Reaction Step Two
Name
dichloromethane MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CHCl3 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 L
Type
solvent
Reaction Step Six
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:4][NH:3]1.C(N(CC)CC)C.[CH2:12]([O:14][P:15](Cl)([O:17][CH2:18][CH3:19])=[O:16])[CH3:13].ClCCl.CO.[NH4+].[OH-].C(Cl)(Cl)Cl.CO.[NH4+].[OH-].[O-][Mn](=O)(=O)=O.[K+]>O.ClCCl>[CH3:1][CH:2]1[CH2:4][N:3]1[P:15](=[O:16])([O:17][CH2:18][CH3:19])[O:14][CH2:12][CH3:13] |f:3.4.5.6,7.8.9.10,11.12|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
CC1NC1
Name
Quantity
880 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
804 mL
Type
reactant
Smiles
C(C)OP(=O)(OCC)Cl
Step Three
Name
dichloromethane MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO.[NH4+].[OH-]
Step Four
Name
CHCl3 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO.[NH4+].[OH-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Six
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred for 18 hours, at which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 L 4-neck flask fitted with an overhead mechanical stirrer
ADDITION
Type
ADDITION
Details
addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
while maintain the internal temperature below 15° C
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
the biphasic mixture was stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The remaining yellow oil was clarified by filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate (1028 g) was purified by short path vacuum distillation at 66-67° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1N(C1)P(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 864.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.